molecular formula C5H7NS B177002 5-Methylthiophen-3-amine CAS No. 153137-85-0

5-Methylthiophen-3-amine

Cat. No.: B177002
CAS No.: 153137-85-0
M. Wt: 113.18 g/mol
InChI Key: YHGSDEFWAXHCDW-UHFFFAOYSA-N
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Description

5-Methylthiophen-3-amine is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 5-position and an amine group at the 3-position. Thiophene derivatives, including this compound, are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiophen-3-amine typically involves the functionalization of thiophene rings. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources . Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones .

Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. These methods are optimized for large-scale production, ensuring the efficient synthesis of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Methylthiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

    Thiophene: The parent compound, a five-membered ring with a sulfur atom.

    2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.

    3-Aminothiophene: A thiophene derivative with an amine group at the 3-position.

Uniqueness of 5-Methylthiophen-3-amine: this compound is unique due to the presence of both a methyl group and an amine group on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-methylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGSDEFWAXHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423645
Record name 5-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153137-85-0
Record name 5-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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